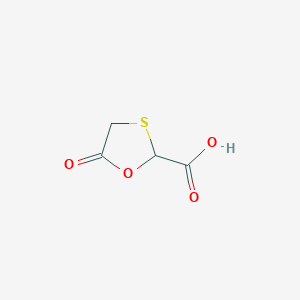

5-Oxo-1,3-oxathiolane-2-carboxylic acid

Overview

Description

5-Oxo-1,3-oxathiolane-2-carboxylic acid, also known as Lamivudine acid, is an impurity found in the drug Lamivudine . Lamivudine is a reverse transcriptase inhibitor used in the treatment of HIV infection alone or in combination with other classes of Anti-HIV drugs . It is an antiretroviral agent, which belongs to a class of drugs called “nucleoside reverse transcripts inhibitors” or “NRTIs” .

Molecular Structure Analysis

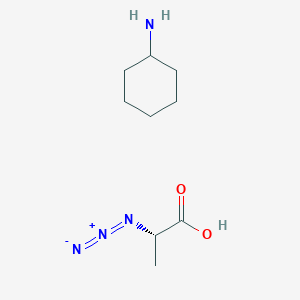

The molecule exists in the crystal as the zwitterion, with negatively charged carboxylate and positively charged ammonio groups . The oxathiolane ring is close to an envelope conformation, and both pyrimidine and carboxylate substituents are in the equatorial positions .Scientific Research Applications

Antiviral Agents for HIV-1 : Tetrazole oxathiolane nucleoside analogues synthesized from 1,3-oxathiolane precursors, including those related to 5-Oxo-1,3-oxathiolane-2-carboxylic acid, have been evaluated for their potential as HIV-1 antiviral agents. However, initial studies found these compounds to be inactive against the HIV-1 retrovirus (Faury et al., 1992).

Nucleoside Chemistry : Research on optically active 1,3-oxathiolanes, including cis- and trans-5-Ethoxy-1,3-oxathiolane-2-carboxylic acids, has contributed to advancements in nucleoside chemistry. These compounds serve as useful intermediates in the field (Kraus & Attardo, 1993).

Mass Spectrometry Studies : The mass spectra of 5-oxo-1,3-oxathiolane and its methyl derivatives have been analyzed to understand their fragmentation patterns, providing insights into their structural properties (Pihlaja, Nikander & Virtanen, 1983).

Angiotensin II Receptor Antagonists : Benzimidazole derivatives bearing 5-oxo-1,3-oxathiolane and related structures have been synthesized and evaluated for their activity as angiotensin II receptor antagonists. This research is significant for developing treatments for cardiovascular diseases (Kohara et al., 1996).

Synthesis of Anti-HIV Agents : The enantiopure (2R,5R)-1,3-oxathiolane, a key precursor to anti-HIV agents like lamivudine, was obtained using a multienzymatic cascade protocol. This research highlights the significance of 1,3-oxathiolane derivatives in pharmaceutical synthesis (Ren, Hu & Ramström, 2019).

Heterocyclic Chemistry : The synthesis of 5-aryl-2-imino-1,3-oxathiolanes from styrenes and ammonium thiocyanate demonstrates the potential of 1,3-oxathiolane derivatives in creating valuable heterocyclic compounds (Yadav & Yadav, 2015).

Organic Synthesis : 5-Oxo-1,3-oxathiolane-2-carboxylic acid and its derivatives have been used in various organic synthesis applications, including the construction of heterocyclic systems with significant biological activities (Ghaith et al., 2021).

properties

IUPAC Name |

5-oxo-1,3-oxathiolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4S/c5-2-1-9-4(8-2)3(6)7/h4H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODYSRJDEULAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-1,3-oxathiolane-2-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1148600.png)